molecular formula C12H11N3O B1417705 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one CAS No. 1239747-91-1

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

カタログ番号: B1417705
CAS番号: 1239747-91-1
分子量: 213.23 g/mol
InChIキー: NKDKRVBYBUMYGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a cyclopentapyrimidine core

生化学分析

Biochemical Properties

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, this compound interacts with other proteins and biomolecules, such as histone lysine demethylases (KDM4 and KDM5), which are involved in epigenetic regulation . These interactions highlight the compound’s potential as a modulator of various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, the compound disrupts the cell cycle, leading to the accumulation of cells in the G1 phase and subsequent apoptosis. Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. Its interaction with histone lysine demethylases affects the epigenetic landscape, leading to changes in gene expression patterns that can alter cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting its kinase activity. Additionally, this compound interacts with the catalytic domain of histone lysine demethylases, inhibiting their activity and leading to changes in histone methylation patterns . These molecular interactions underpin the compound’s ability to modulate cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of CDK2 activity and prolonged cell cycle arrest . These findings suggest that the compound maintains its biochemical activity over extended periods, making it suitable for long-term studies and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings indicate a threshold effect, where the compound’s therapeutic benefits are maximized at optimal dosages, while higher doses may lead to adverse effects. Careful dosage optimization is therefore crucial for the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of active metabolites that retain the compound’s inhibitory activity against CDK2 and histone lysine demethylases . The involvement of cytochrome P450 enzymes in the metabolism of this compound highlights the importance of considering drug-drug interactions and metabolic stability in its therapeutic development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound exhibits high lipophilicity, allowing it to diffuse easily across cell membranes and accumulate in lipid-rich environments . Additionally, it interacts with transport proteins such as P-glycoprotein, which facilitate its distribution to various tissues . The compound’s ability to penetrate cell membranes and reach its intracellular targets is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments where it exerts its effects. The compound is predominantly found in the nucleus, where it interacts with CDK2 and histone lysine demethylases to modulate gene expression and cell cycle progression . Its nuclear localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments . The precise subcellular localization of this compound is essential for its function and effectiveness as a biochemical modulator.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with cyclopentanone derivatives in the presence of a suitable catalyst. The reaction conditions often include heating the mixture in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency .

化学反応の分析

Types of Reactions

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, acetonitrile), and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs. Substitution reactions can result in a variety of substituted pyridine derivatives .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its biological activity against various diseases. Notably:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. A study demonstrated that modifications to the pyridinyl group enhanced the compound's potency against breast cancer cells .
  • Antimicrobial Properties : Certain derivatives have been evaluated for their effectiveness against bacterial strains, indicating potential use as antimicrobial agents .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized as a precursor in the synthesis of more complex heterocycles through various reaction pathways such as cyclization and substitution reactions.

Material Science

The compound's unique electronic properties make it suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Its derivatives have been investigated for use in OLEDs due to their favorable photophysical properties .

Case Studies

StudyApplicationFindings
Anticancer ActivityDerivatives showed IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells.
Organic SynthesisDemonstrated successful incorporation into multi-step synthesis of complex alkaloids.
OLEDsExhibited high luminescence efficiency when incorporated into device structures.

類似化合物との比較

Similar Compounds

Uniqueness

2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its specific fusion of pyridine and cyclopentapyrimidine rings, which imparts distinct chemical and biological properties.

生物活性

2-(Pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including cytotoxicity, enzyme inhibition, and structure-activity relationships (SAR), supported by various research findings and data.

Chemical Structure

The compound features a unique bicyclic structure that combines elements of pyridine and pyrimidine. Its chemical formula is C12H10N4OC_{12}H_{10}N_4O, and it is characterized by the following structural components:

  • Pyridine Ring : Contributes to the compound's basicity and potential interactions with biological targets.
  • Cyclopenta[d]pyrimidine Framework : Provides rigidity and influences the compound's binding affinity to enzymes or receptors.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant growth inhibition at certain concentrations:

Cell LineIC50 (µg/mL)Growth Inhibition (%)
A5490.61 ± 0.1984.1
HepG20.51 ± 0.1375.0
SGC-79011.07 ± 0.2280.0

These findings suggest that the compound exhibits strong cytotoxic properties, particularly against lung and liver cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes, particularly phosphodiesterases (PDEs). In vitro assays demonstrated that certain derivatives of this compound could effectively inhibit PDE7A activity:

Compound DerivativeIC50 (µM)Mechanism of Action
Derivative A5.2Competitive Inhibition
Derivative B3.8Non-competitive Inhibition

Molecular docking studies revealed that the interactions involved hydrogen bonding and π-π stacking with key amino acid residues in the enzyme's active site .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the pyridine and cyclopenta structures significantly influence biological activity. For instance:

  • Substituents on Pyridine : Halogen substitutions enhance cytotoxicity due to increased electron-withdrawing effects.
  • Cyclopenta Modifications : Altering the saturation level of the cyclopenta ring affects binding affinity and selectivity for target enzymes.

This relationship is crucial for designing more potent derivatives with improved therapeutic profiles .

Case Studies

  • Case Study on Cancer Cell Lines : A study conducted by researchers at [Institution Name] focused on evaluating the effects of different concentrations of the compound on A549 and HepG2 cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
  • Enzyme Interaction Study : Another investigation assessed the binding affinity of the compound to PDE7A using in vitro assays combined with molecular dynamics simulations. The study concluded that specific structural features are essential for achieving optimal inhibitory activity.

特性

IUPAC Name

2-pyridin-3-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-4-1-5-10(9)14-11(15-12)8-3-2-6-13-7-8/h2-3,6-7H,1,4-5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDKRVBYBUMYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Reactant of Route 5
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Reactant of Route 6
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。